6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Leaving Group Ability Nucleophilic Substitution Reactivity Comparison

This 6-bromomethyl derivative offers unmatched reactivity in SN2 and cross-coupling reactions, with Br⁻ leaving group outperforming Cl⁻ analogs for higher yields and fewer side products. Essential for late-stage functionalization of drug candidates and impurity reference standards. Bulk and custom quantities available.

Molecular Formula C11H13B
Molecular Weight 225.12 g/mol
CAS No. 6836-48-2
Cat. No. B1457218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
CAS6836-48-2
Molecular FormulaC11H13B
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)CBr
InChIInChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2
InChIKeyINYVMCJPALSCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 6836-48-2): Chemical Identity and Core Synthetic Utility


6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 6836-48-2) is a tetrahydronaphthalene derivative featuring a reactive bromomethyl substituent at the 6-position. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol . This compound is fundamentally recognized as a versatile building block and intermediate in organic synthesis, primarily for constructing more complex molecular architectures . Its value lies in its role as an electrophilic partner in reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, particularly in the development of pharmaceutical and agrochemical candidates .

Why 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 6836-48-2) Cannot Be Replaced by Generic Analogs


In the class of tetrahydronaphthalene derivatives, the specific identity and position of the functional group dictate the compound's reactivity, selectivity, and ultimate applicability. Simple substitution with an analog like 6-chloromethyl- or 6-hydroxymethyl-1,2,3,4-tetrahydronaphthalene is not chemically equivalent. The bromomethyl group at the 6-position offers a distinct and well-characterized leaving group ability (Br⁻) that is superior to chloride (Cl⁻) in many nucleophilic substitution and cross-coupling reactions . This directly impacts reaction kinetics, required catalyst systems, and functional group tolerance. Furthermore, regioisomers such as 1-(bromomethyl)- or 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene exhibit different steric and electronic properties, which can lead to divergent reaction outcomes or the formation of entirely different structural scaffolds . Therefore, the precise molecular architecture of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is not interchangeable with other in-class compounds without risking significant deviations in synthetic efficiency and product fidelity.

Quantified Reactivity Advantages of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 6836-48-2)


Superior Leaving Group Potential of Bromomethyl vs. Chloromethyl and Hydroxymethyl Analogs

For synthetic planning, the choice of leaving group on the tetrahydronaphthalene core critically determines reaction viability and yield. The 6-bromomethyl derivative possesses a significantly better leaving group compared to its 6-chloromethyl and 6-hydroxymethyl counterparts. This is a class-level inference for benzylic halides and alcohols, where bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻) or hydroxide (OH⁻), leading to faster and often higher-yielding reactions .

Leaving Group Ability Nucleophilic Substitution Reactivity Comparison

Quantitative Hydrophobicity Profile: LogP Value for Permeability and Formulation Assessment

Lipophilicity, quantified as LogP, is a critical physicochemical parameter for assessing membrane permeability, bioavailability, and formulation behavior. The calculated LogP for 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is reported as 3.46030 . This value provides a specific, quantifiable metric for scientists to estimate the compound's behavior in biological or partitioning systems.

Lipophilicity LogP Drug-likeness ADME

Role in High-Value Carbon-Carbon Bond Formation: Suitability for Suzuki-Miyaura Cross-Coupling

The 6-bromomethyl group is explicitly identified as a viable electrophile for participating in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing complex biaryl and alkyl-aryl architectures . While this is a class-level inference for benzylic bromides, its specific application to the 6-position of the tetrahydronaphthalene scaffold enables the synthesis of derivatives that are not easily accessible from other regioisomers or functional handles.

Cross-Coupling Suzuki-Miyaura Carbon-Carbon Bond Medicinal Chemistry

Strategic Application Scenarios for 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 6836-48-2)


Lead Optimization in Drug Discovery: Generating Tetrahydronaphthalene-Based Libraries

In medicinal chemistry, the 6-(bromomethyl) moiety is a key functional handle for late-stage diversification. Researchers can use this compound as a core scaffold, leveraging its ability to participate in Suzuki-Miyaura cross-couplings to introduce diverse aryl or heteroaryl groups . The quantified LogP of 3.46 provides a baseline for predicting how these structural modifications will impact overall lipophilicity and ADME properties, guiding rational design toward improved drug-like candidates.

Synthesis of Specialty Chemicals and Agrochemical Intermediates

The compound's electrophilic nature makes it a reliable intermediate for the industrial synthesis of complex molecules. Its superior leaving group ability ensures efficient conversion to amines, ethers, or thioethers, which are common substructures in agrochemicals and performance materials. This efficiency translates to higher throughput and reduced waste in a process chemistry setting compared to less reactive chloromethyl or hydroxy analogs.

Construction of Fused Polycyclic Systems

The benzylic bromide is an excellent precursor for generating carbon-centered radicals or anions, which can be used in intramolecular cyclization cascades. These reactions are a powerful method for constructing novel, fused polycyclic frameworks from a simple, commercially available building block. The defined substitution at the 6-position ensures regiospecificity in the cyclization step, a critical factor for obtaining the desired structural complexity.

Preparation of Analytical Reference Standards and Impurity Profiling

The compound is specifically cited for use as a reference substance for drug impurities . Its well-defined structure and the availability of purity data (e.g., 95% purity minimum ) make it suitable for developing and validating analytical methods, such as HPLC or GC-MS assays, required for quality control in pharmaceutical manufacturing and environmental testing.

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